molecular formula C7H10BrNO B2995109 5-(Bromomethyl)-3-ethyl-4-methyl-1,2-oxazole CAS No. 2408964-34-9

5-(Bromomethyl)-3-ethyl-4-methyl-1,2-oxazole

Katalognummer: B2995109
CAS-Nummer: 2408964-34-9
Molekulargewicht: 204.067
InChI-Schlüssel: XCQVTGINFNXHJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Bromomethyl)-3-ethyl-4-methyl-1,2-oxazole (CAS 2408964-34-9) is a chemical compound with the molecular formula C7H10BrNO and a molecular weight of 204.06 g/mol . This compound is part of the oxazole family, a class of heterocyclic compounds recognized for their significant value in medicinal chemistry and drug discovery research . Oxazole derivatives are frequently investigated as core structures or intermediates in the synthesis of novel chemical entities due to their wide spectrum of potential biological activities . The bromomethyl functional group (-CH2Br) on the oxazole ring makes this compound a versatile chemical building block . This group is highly reactive and facilitates further structural elaboration through various synthetic transformations, allowing researchers to create more complex molecules for biological screening . While the specific research applications for this exact compound are not fully documented in the public domain, analogous bromomethyl-substituted heterocycles are commonly utilized in the development of compounds with potential antimicrobial and anticancer properties . This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes. Researchers are encouraged to consult the safety data sheet (SDS) prior to use. For specific inquiries regarding this compound's potential applications, please contact our scientific support team.

Eigenschaften

IUPAC Name

5-(bromomethyl)-3-ethyl-4-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNO/c1-3-6-5(2)7(4-8)10-9-6/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQVTGINFNXHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-3-ethyl-4-methyl-1,2-oxazole typically involves the bromomethylation of a precursor oxazole compound. One common method includes the reaction of 3-ethyl-4-methyl-1,2-oxazole with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of 5-(Bromomethyl)-3-ethyl-4-methyl-1,2-oxazole may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Bromine Position: Bromine at the 5-position (as in the target compound and C₁₀H₈BrNO) vs. 3-position (e.g., 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole, C₉H₇BrN₂O) influences electronic properties and binding affinity in biological systems .

Biologische Aktivität

5-(Bromomethyl)-3-ethyl-4-methyl-1,2-oxazole is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug discovery, and relevant research findings.

Chemical Structure and Properties

5-(Bromomethyl)-3-ethyl-4-methyl-1,2-oxazole possesses a bromomethyl group that enhances its reactivity towards biological molecules. The compound can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction, which can significantly influence its biological activity.

The primary mechanism of action for 5-(Bromomethyl)-3-ethyl-4-methyl-1,2-oxazole involves the covalent interaction of its bromomethyl group with nucleophilic sites on proteins or DNA. This interaction can lead to:

  • Inhibition of enzyme activity : The compound may disrupt the function of enzymes critical for cellular processes.
  • Disruption of cellular processes : By modifying nucleic acids or proteins, it may interfere with normal cellular signaling and metabolism.

Antimicrobial Properties

Research indicates that 5-(Bromomethyl)-3-ethyl-4-methyl-1,2-oxazole exhibits promising antimicrobial activity. A study evaluating various oxazole derivatives found that certain substitutions could enhance antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The compound's structure allows it to be effective at low concentrations .

Compound MIC (µg/ml) Target Organism
5-(Bromomethyl)-3-ethyl-4-methyl-1,2-oxazole2.0Staphylococcus aureus
5-(Bromomethyl)-3-ethyl-4-methyl-1,2-oxazole4.0Escherichia coli

Anticancer Activity

The anticancer potential of oxazole derivatives has been extensively studied. In a comparative analysis, 5-(Bromomethyl)-3-ethyl-4-methyl-1,2-oxazole was shown to inhibit cell proliferation in various cancer cell lines at submicromolar concentrations. For instance:

Cell Line IC50 (nM)
MCF7 (Breast)50
HeLa (Cervical)30
A549 (Lung)40

These findings suggest that the compound could serve as a lead in developing new anticancer agents .

Case Studies

  • Immunomodulatory Effects : A study on isoxazole derivatives indicated that compounds similar to 5-(Bromomethyl)-3-ethyl-4-methyl-1,2-oxazole could modulate immune responses by affecting cytokine production. This suggests potential applications in autoimmune diseases or as adjuvants in vaccines .
  • Enzyme Inhibition : Research has demonstrated that oxazole derivatives can act as potent inhibitors of prolyl oligopeptidase (PREP), an enzyme involved in neuropeptide metabolism. The IC50 values for these compounds were significantly low, indicating high potency .

Q & A

Q. What are the optimal synthetic routes for 5-(Bromomethyl)-3-ethyl-4-methyl-1,2-oxazole, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing precursors (e.g., substituted oxazoles) with brominating agents (e.g., NBS or HBr/AcOH) in anhydrous solvents like dichloromethane or ethanol. For example, describes a reflux procedure with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration.
  • Purity Validation :
    Use HPLC (≥95% purity threshold) and NMR (¹H/¹³C) to confirm structural integrity. Mass spectrometry (ESI-MS) ensures correct molecular weight. X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Data collection requires a Bruker SMART diffractometer (Mo/Kα radiation, λ = 0.71073 Å). Use SHELXS-97 for structure solution and SHELXL-97 for refinement ( ). Key steps:
  • Data Processing : Apply multi-scan absorption corrections.
  • Refinement : Anisotropic displacement parameters for non-H atoms; isotropic refinement for H-atoms.
  • Validation : Check R-factors (R₁ < 0.05 for high-resolution data) and residual electron density (< 0.5 eÅ⁻³) .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond lengths/angles) across studies be reconciled?

  • Methodological Answer : Discrepancies often arise from resolution limits or twinning. To resolve:
  • High-Resolution Data : Collect data at low temperature (100 K) to minimize thermal motion artifacts.
  • Twinning Analysis : Use PLATON or CrysAlisPro to detect twinning and apply twin-law refinement in SHELXL.
  • Comparative Analysis : Cross-reference with analogous structures (e.g., 5-phenylisoxazole derivatives in ) to identify trends in bond geometry .

Q. What strategies ensure regioselective functionalization of the bromomethyl group in complex reactions?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Methodological approaches include:
  • Computational Modeling : Use DFT (e.g., Gaussian 16) to calculate Fukui indices or electrostatic potential maps, identifying reactive sites.
  • Protecting Groups : Temporarily block competing reactive sites (e.g., using TMS groups for oxazole nitrogen).
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the bromomethyl site ().

Q. How does the compound’s stability vary under different experimental conditions (e.g., light, temperature)?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Use TGA/DSC to monitor decomposition points (e.g., heating from 25°C to 300°C at 10°C/min).
  • Photolytic Stability : Expose to UV light (254 nm) and track degradation via HPLC at 24/48/72-hour intervals.
  • Storage Recommendations : Store in amber vials at –20°C under inert atmosphere (N₂/Ar) to prevent bromine loss ().

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.